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Compound of Interest

Compound Name: 6,7-Dehydroroyleanone

Cat. No.: B1221987

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-
Dehydroroyleanone, an abietane diterpenoid quinone. The information detailed herein,
including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy data, is essential for the identification, characterization, and further investigation
of this compound in drug discovery and development.

Core Spectroscopic Data

The quantitative spectroscopic data for 6,7-Dehydroroyleanone is summarized in the following
tables for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: *H NMR Spectral Data of 6,7-Dehydroroyleanone (500 MHz, CDCIs)[1]
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Chemical Shift (8)

Coupling Constant

Multiplicity Proton Assignment
ppm (J) Hz
7.32 s OH-12
6.78 dd 9.8,3.0 H-7
6.44 dd H-6
3.23 m H-15
2.65 m H-1
2.18 m H-5
1.85 m H-2
1.65 m H-3
1.55 m H-1
1.25 S H-20
1.23 d 6.9 H-16, H-17
1.21 S H-18
1.19 S H-19

Table 2: 13C NMR Spectral Data of 6,7-Dehydroroyleanone (125 MHz, CDCls)[1]
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Chemical Shift (8) ppm Carbon Assignment
186.06 C-14
183.44 C-11
151.19 C-12
140.51 C-8
139.6 C-6
138.5 C-9
122.59 C-13
121.10 C-7
52.10 C-5
40.52 C-1
39.25 C-4
35.15 C-3
33.26 C-10
32.60 C-20
24.08 C-15
22.80 C-18
20.00 C-16
19.80 C-17
18.67 C-2
15.17 C-19

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 6,7-Dehydroroyleanone
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Parameter Value
Molecular Formula C20H2603
Exact Mass 314.1882 g/mol

Infrared (IR) Spectroscopy Data

Table 4: IR Spectral Data of 6,7-Dehydroroyleanone (KBr)[1]

Wavenumber (cm~?) Assignment

3364 O-H stretching

3089 C-H stretching (aromatic/vinylic)
2961, 2927, 2870 C-H stretching (aliphatic)

1626 C=0 stretching (quinone)

1551 C=C stretching

1460, 1387, 1376 C-H bending

1329, 1254, 1165 C-0O stretching

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic
data presented above. These protocols are based on standard techniques for the analysis of
natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A few milligrams of purified 6,7-Dehydroroyleanone are dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. The
concentration is generally in the range of 1-10 mg/mL.

 Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer,
such as a 500 MHz instrument.
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e 1H NMR Acquisition: A standard pulse sequence is utilized to acquire the proton spectrum.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a spectral width covering the expected chemical shift range (typically 0-10 ppm for this
compound), and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the 13C spectrum,
providing single lines for each unique carbon atom. A sufficient number of scans is essential
due to the lower natural abundance of the 13C isotope.

o Data Analysis: The resulting spectra are processed by applying a Fourier transform to the
free induction decay (FID). The chemical shifts are referenced to the residual solvent peak
(e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C). The integration of the proton signals
provides the relative number of protons, and the coupling constants (J values) give
information about adjacent protons. 2D NMR experiments such as COSY, HMQC, and
HMBC are often employed to confirm the structure.[1][2]

Mass Spectrometry (MS)

o Sample Introduction: The sample of 6,7-Dehydroroyleanone is introduced into the mass
spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile.

« lonization: A soft ionization technique, such as Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI), is commonly used to generate molecular ions with
minimal fragmentation.

o Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

o Data Analysis: The mass spectrum provides the molecular weight of the compound from the
molecular ion peak. High-resolution mass spectrometry (HRMS) allows for the determination
of the elemental composition by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid 6,7-Dehydroroyleanone is finely ground
with potassium bromide (KBr) and pressed into a thin, transparent pellet.
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 Instrumentation: The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform
Infrared) spectrometer.

» Data Acquisition: The instrument passes a beam of infrared radiation through the sample,
and the detector measures the amount of light absorbed at each wavelength.

o Data Analysis: The resulting spectrum shows absorption bands corresponding to the
vibrational frequencies of the functional groups present in the molecule. The positions and
intensities of these bands are used to identify the functional groups.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like 6,7-Dehydroroyleanone.
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Caption: Workflow for Spectroscopic Analysis of 6,7-Dehydroroyleanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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